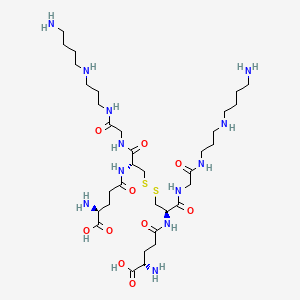

N1-谷胱甘肽-亚精胺二硫化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-Glutathionyl-spermidine disulfide is a substrate of trypanothione reductase . It is a compound involved in cellular metabolism .

Synthesis Analysis

An optimized chemical synthesis of N1-Glutathionyl-spermidine disulfide has been described in the literature . The synthesis involves the formation of two similar extended peptide segments connected by a flexible spermidine chain .Physical And Chemical Properties Analysis

N1-Glutathionyl-spermidine disulfide has a molecular weight of 867.09 . It is recommended to be stored at -20°C for 3 years in powder form, and in solvent at -80°C for 6 months or -20°C for 1 month .科学研究应用

蛋白质SH基团的修饰

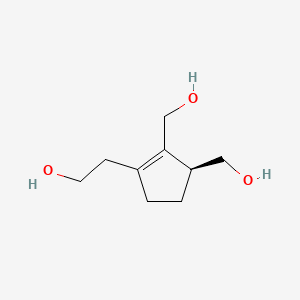

N1-谷胱甘肽-亚精胺二硫化物在蛋白质SH基团的修饰中起着重要作用 {svg_1}. 这个过程在酶学和蛋白质谷胱甘肽化的研究中至关重要 {svg_2}.

革兰氏阴性细菌的防御机制

在革兰氏阴性细菌中,对抗半胱氨酸过度氧化的一种主要防御机制是形成与低分子量硫醇(如谷胱甘肽和谷胱甘肽亚精胺)的混合蛋白二硫化物 {svg_3}. 这种机制有助于保护细菌免受活性氧的伤害 {svg_4}.

蛋白质组学应用

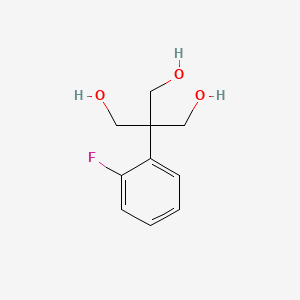

N1-谷胱甘肽-亚精胺二硫化物在蛋白质组学中具有潜在用途,特别是在蛋白质谷胱甘肽化的研究中 {svg_5}. 这可以扩展到真核生物,拓宽蛋白质组学研究的范围 {svg_6}.

生化应用

除了蛋白质组学,N1-谷胱甘肽-亚精胺二硫化物还有生化应用。 例如,它可以用来研究组织转谷氨酰胺酶及其S-谷胱甘肽化 {svg_7}.

氧化还原反应

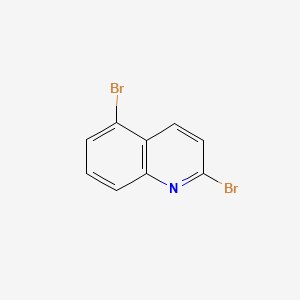

N1-谷胱甘肽-亚精胺二硫化物参与氧化还原反应 {svg_8}. 这些反应是许多生物过程的基础,包括细胞呼吸和光合作用 {svg_9}.

病原体防御

高等生物通常利用氧化来防御和对抗其他物种的病原体入侵 {svg_10}. N1-谷胱甘肽-亚精胺二硫化物在这些防御机制中发挥作用 {svg_11}.

作用机制

Target of Action

The primary target of N1-Glutathionyl-spermidine disulfide is trypanothione reductase . This enzyme plays a crucial role in the defense mechanism of certain parasites, particularly trypanosomatid parasites .

Mode of Action

N1-Glutathionyl-spermidine disulfide interacts with its target, trypanothione reductase, by serving as a substrate . The compound binds to a specific pocket near the proposed spermidine binding site in an inverted orientation . This binding allows for the preferential N1-glutathionylation of N8-glutathionylspermidine .

Biochemical Pathways

The compound is involved in the biosynthesis of trypanothione, a crucial antioxidant in trypanosomatid parasites . In these organisms, glutathione (GSH) is enzymatically converted to N1-Glutathionyl-spermidine (Gsp) by an ATP-cleaving, amide-forming reaction with spermidine (Spd), catalyzed by Gsp synthetase .

Result of Action

The action of N1-Glutathionyl-spermidine disulfide results in the formation of trypanothione, which is a key antioxidant in trypanosomatid parasites . This antioxidant plays a vital role in protecting these organisms from oxidative stress .

Action Environment

The action of N1-Glutathionyl-spermidine disulfide is influenced by the presence of trypanothione reductase and the oxidative environment within the organism . The compound’s efficacy and stability would likely be affected by factors such as the concentration of the enzyme and the level of oxidative stress in the environment.

未来方向

The broad substrate specificity of trypanothione reductase, which N1-Glutathionyl-spermidine disulfide is a substrate of, could be exploited in the design of polyamine-based inhibitors of trypanothione metabolism . This suggests potential future directions for research and application of this compound.

属性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[(2R)-3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56)/t23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMZDPYSWPSKSP-CQJMVLFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N12O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)